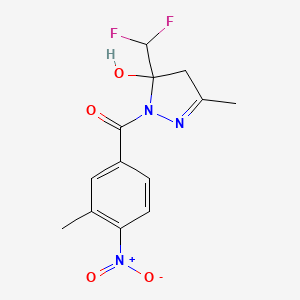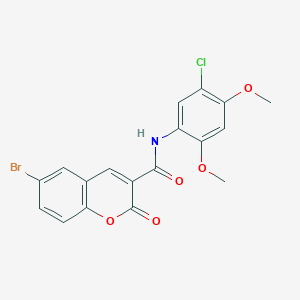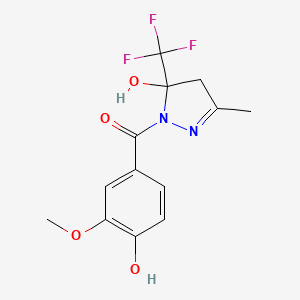![molecular formula C22H26N2O3 B4265807 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4265807.png)
1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone
Descripción general
Descripción
1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone, also known as P4E, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. P4E belongs to the class of compounds known as piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act through multiple pathways. 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis, or programmed cell death, in cancer cells. 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone has also been shown to inhibit the replication of viruses by interfering with their ability to enter host cells.
Biochemical and Physiological Effects
1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to reduce inflammation, and to modulate the immune response. 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone has also been shown to improve cognitive function and to protect against neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects that make it useful for studying various disease processes. However, 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the development of 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone analogs with improved potency and selectivity for specific disease targets. Another area of interest is the study of 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to elucidate the mechanism of action of 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone and to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone has also been shown to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, 1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-16-27-21-10-6-19(7-11-21)22(26)24-14-12-23(13-15-24)20-8-4-18(5-9-20)17(2)25/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYHHCYURLUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[(4-Propoxyphenyl)carbonyl]piperazin-1-yl}phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-ethoxyphenyl)-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265725.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4265735.png)
![ethyl 6-tert-butyl-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265740.png)

![5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265775.png)
![2-({[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265784.png)
![6-({[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265787.png)
![6-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265798.png)
![6-bromo-2-(4-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265804.png)
![7-ethyl-2-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265809.png)
![6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265811.png)


![3-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265830.png)